molecular formula C9H9Br3 B1661998 1,3,5-Tribromo-2,4,6-trimethylbenzene CAS No. 608-72-0

1,3,5-Tribromo-2,4,6-trimethylbenzene

Cat. No. B1661998
CAS RN: 608-72-0
M. Wt: 356.88 g/mol
InChI Key: LTSSSVHTLGQZAQ-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2,4,6-trimethylbenzene is a chemical compound with the linear formula C9H9Br3 . It has a molecular weight of 356.884 . This compound is a useful reagent for preparing highly durable superhydrophobic nanothorn arrays .


Synthesis Analysis

The synthesis of 1,3,5-Tribromo-2,4,6-trimethylbenzene can be achieved through a bromination reaction on the benzene ring that has ortho-active groups .


Molecular Structure Analysis

The molecular structure of 1,3,5-Tribromo-2,4,6-trimethylbenzene is represented by the linear formula C9H9Br3 . More detailed structural analysis may require specific analytical techniques such as X-ray crystallography .


Chemical Reactions Analysis

1,3,5-Tribromo-2,4,6-trimethylbenzene is primarily used as a reaction intermediate, for example, as an initiator in polymerization reactions . It can also be used as a reagent in organic synthesis .


Physical And Chemical Properties Analysis

1,3,5-Tribromo-2,4,6-trimethylbenzene is a colorless crystal that is soluble in organic solvents but insoluble in water . It decomposes at high temperatures, releasing dangerous gases .

Safety And Hazards

This compound is toxic and corrosive . During handling, protective gloves and goggles should be worn, and operations should be carried out in a well-ventilated environment . Contact with skin and inhalation of gases should be avoided . During storage or handling, it should be kept away from oxygen and strong oxidizers to prevent fire or explosion .

properties

IUPAC Name

1,3,5-tribromo-2,4,6-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSSSVHTLGQZAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)C)Br)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40294567
Record name 1,3,5-tribromo-2,4,6-trimethylbenzene
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Molecular Weight

356.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tribromo-2,4,6-trimethylbenzene

CAS RN

608-72-0
Record name 1,3,5-Tribromo-2,4,6-trimethylbenzene
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Record name 608-72-0
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Record name 1,3,5-tribromo-2,4,6-trimethylbenzene
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Record name 1,3,5-tribromo-2,4,6-trimethylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
J Meinnel, C Latouche, S Ghanemi… - The Journal of …, 2016 - ACS Publications
In the present paper we first show the experimental Raman, infrared, and neutron INS spectra of tribromomesitylene (TBM) measured in the range 50–3200 cm –1 using crystalline …
Number of citations: 3 pubs.acs.org
O Hernandez, A Cousson, M Plazanet… - … Section C: Crystal …, 2003 - scripts.iucr.org
In the low-temperature phase of dibromomesitylene (1,3-dibromo-2,4,6-trimethylbenzene), C9H10Br2, the molecule deviates significantly from the C3h molecular symmetry …
Number of citations: 11 scripts.iucr.org
X Liu, SM Cho, S Lin, E Yun, EH Baek, Z Chen… - arXiv preprint arXiv …, 2019 - arxiv.org
Here we report two-dimensional (2D) single-crystalline holey-graphyne (HGY) created an interfacial two-solvent system through a Castro-Stephens coupling reaction from 1,3,5-tribromo…
Number of citations: 11 arxiv.org
A Inaba - Physica B: Condensed Matter, 1994 - Elsevier
Calorimetric investigations have been performed for the molecules and ions that show tunneling in solids and adsorbed monolayers. A combination of heat capacity measurement and …
Number of citations: 9 www.sciencedirect.com
X Liu, SM Cho, S Lin, Z Chen, W Choi, YM Kim, E Yun… - Matter, 2022 - cell.com
Here, we report two-dimensional, single-crystalline holey graphyne (HGY) synthesized in an interfacial two-solvent system through a Castro-Stephens-type coupling reaction from 1,3,5-…
Number of citations: 29 www.cell.com
M Becker, K Voss, A Villinger, A Schulz - … für Naturforschung B, 2012 - degruyter.com
An efficient synthetic route starting from 1,3,5-trimethylbenzene is described for binary 1,3,5- triazido-2,4,6-tricyanobenzene. Besides 1,3,5-triazido-2,4,6-tricyanobenzene, all …
Number of citations: 8 www.degruyter.com
SV Kolotuchin, PA Thiessen, EE Fenlon… - … A European Journal, 1999 - Wiley Online Library
Nature abhors a vacuum. Attempts to self‐assemble nanoporous crystals (clathrates) with trimesic acid and its analogues reveal a striking variability in carboxylic acid motifs that often …
A Boudjada, O Hernandez, J Meinnel… - … Section C: Crystal …, 2001 - scripts.iucr.org
In the structure of triiodomesitylene (1,3,5-triiodo-2,4,6-trimethylbenzene), C9H9I3, at 293 K, the benzene ring is found to be significantly distorted from ideal D6h symmetry; the average …
Number of citations: 22 scripts.iucr.org
S Ma, B Ni - The Journal of organic chemistry, 2002 - ACS Publications
Twelve examples of 1,3,5-tribromo-2,4,6-trienylbenzenes were easily synthesized by alkylation, etherification, and amination methods. Under conditions A and B, a series of tetracycles …
Number of citations: 40 pubs.acs.org
S Ghanemi, O Hernandez, A Boudjada… - … Section C: Crystal …, 2009 - scripts.iucr.org
In the crystal state at room temperature, the molecule of dibromoiodomesitylene (1,3-dibromo-5-iodo-2,4,6-trimethylbenzene), C9H9Br2I, is prone to strong disorder, apparently …
Number of citations: 2 scripts.iucr.org

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